1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a chemical compound that features a pyrrolidine ring substituted with an amino group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Coupling with Pyridine: The pyridine ring can be coupled with the pyrrolidine ring through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of pyrrolidine and pyridine derivatives on biological systems.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-3-yl)ethan-1-one: A simpler compound lacking the pyrrolidine ring.
3-Aminopyrrolidine: A compound with a similar pyrrolidine structure but without the pyridine ring.
2-(Pyridin-3-yl)ethan-1-amine: A compound with a similar pyridine structure but with an amine group instead of the pyrrolidine ring.
Uniqueness
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is unique due to the presence of both the pyrrolidine and pyridine rings, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-pyridin-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-3-5-14(8-10)11(15)6-9-2-1-4-13-7-9/h1-2,4,7,10H,3,5-6,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDKIOQSLFJTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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